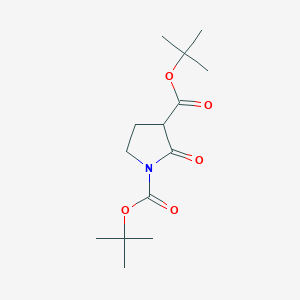

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE

Description

This compound belongs to the class of N-protected pyrrolidine derivatives, widely used in organic synthesis, particularly in peptide chemistry and drug design, due to their steric bulk and stability .

The tert-butyl groups enhance solubility in non-polar solvents and protect reactive sites during synthetic steps.

Properties

IUPAC Name |

ditert-butyl 2-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-15(10(9)16)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXUDIGRBAMTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Dialkyl malonate derivatives : Commercially available or synthesized dialkyl malonates serve as key building blocks.

- Pyrrolidine-3-carboxylic acid derivatives : Obtained via hydrolysis of pyrrolidine-3-carbamide intermediates.

- tert-Butyl protecting groups : Introduced using di-tert-butyl dicarbonate (Boc anhydride) for nitrogen protection.

Reaction Sequence (Based on Patent WO2019016745A1)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) | Formation of dialkyl 2-propylidenemalonate | Dialkyl malonate + Propionaldehyde + Base (e.g., pyridine, piperidine, potassium tert-butoxide, n-BuLi, LDA) | Aldol-type condensation to introduce side chain |

| b) | Cyclization to pyrrolidine derivatives | Intramolecular cyclization under controlled conditions | Forms pyrrolidine ring system |

| c) | Conversion to pyrrolidine-3-carbamide | Amidation reactions | Intermediate for further hydrolysis |

| d) | Hydrolysis of pyrrolidine-3-carbamide to pyrrolidine-3-carboxylic acid | Acidic or basic hydrolysis | Prepares carboxylic acid functionality |

| e) | Nitrogen protection | Reaction with di-tert-butyl dicarbonate (Boc2O) | Introduces tert-butyl carbamate protecting group |

This sequence allows the introduction of tert-butyl ester groups at positions 1 and 3 of the pyrrolidine ring, along with the 2-oxo functionality.

Catalytic and Reductive Methods (From Recent Literature)

A 2023 study reported the use of zirconium-catalyzed cascade reactions involving N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds to synthesize tetrasubstituted 1,3-diacylpyrroles, structurally related to the target compound. Key points include:

- Preparation of N-acyl α-aminoaldehydes from α-amino acids using a one-pot CDI/DIBAL-H reduction method.

- Reaction conditions involve solvents such as tetrahydrofuran (THF) and 1,4-dioxane, with water tolerance.

- The method yields hydrolytically and configurationally stable products with yields up to 88%.

Though this method targets diacylpyrroles, the approach to preparing stable N-acyl α-aminoaldehydes and the use of 1,3-dicarbonyl compounds can be adapted for synthesizing 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate derivatives.

Detailed Experimental Procedures and Analytical Data

Preparation of N-Acyl α-Aminoaldehydes (Key Intermediate)

- Starting from N-Boc-protected amino acids, the acid is activated with carbonyldiimidazole (CDI) at 0 °C.

- Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) at −78 °C yields the corresponding N-acyl α-aminoaldehyde.

- Example yield: 62% for tert-butyl ((2S,3S)-3-methyl-1-oxopentan-2-yl)carbamate.

- Characterization by $$^{1}H$$ NMR and $$^{13}C$$ NMR confirms aldehyde and carbamate functionalities.

| Parameter | Value (Example) |

|---|---|

| $$^{1}H$$ NMR (700 MHz, CDCl3) | δ 9.65 (s, 1H, CHO), 5.13–5.12 (m, 1H, NH), 1.44 (s, 9H, tert-butyl) |

| $$^{13}C$$ NMR (175 MHz, CDCl3) | δ 200.6 (CHO), 155.7 (C=O Boc), 79.9 (C tert-butyl) |

Protection of Nitrogen

- Nitrogen protection is carried out by reacting the pyrrolidine-3-carboxylate intermediate with di-tert-butyl dicarbonate.

- This step ensures stability and facilitates further functionalization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| CDI/DIBAL-H reduction of N-acyl α-amino acids | N-Boc α-amino acids | CDI, DIBAL-H | 0 °C to −78 °C | ~62 | Produces N-acyl α-aminoaldehydes |

| Base-catalyzed condensation | Dialkyl malonate + aldehyde | Pyridine, LDA, n-BuLi, potassium tert-butoxide | Room temp to reflux | Variable | Forms dialkyl 2-alkylidenemalonate |

| Hydrolysis of pyrrolidine-3-carbamide | Pyrrolidine-3-carbamide | Acid or base | Aqueous conditions | High | Yields pyrrolidine-3-carboxylic acid |

| Nitrogen protection | Pyrrolidine-3-carboxylate | Di-tert-butyl dicarbonate | Mild, room temp | High | Introduces Boc protecting group |

Research Findings and Considerations

- The use of stable N-acyl α-aminoaldehyde intermediates enables efficient synthesis routes with high yields and product stability.

- Zirconium catalysis and cascade reactions offer promising approaches for constructing complex pyrrolidine derivatives, potentially adaptable to the target compound.

- Protection strategies such as Boc protection are crucial for controlling reactivity and improving purification.

- Reaction conditions involving low temperatures (−78 °C) and inert atmospheres are common to prevent side reactions and degradation.

- The hydrolytic stability of the final compound under reaction conditions is well documented, supporting its synthetic robustness.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone moiety at the 2-position undergoes nucleophilic additions, enabling functionalization of the pyrrolidine ring.

For example, reaction with isopropylmagnesium bromide in THF at low temperatures yields alkylated products, while rhodium-catalyzed aryl additions enable diverse aryl group incorporation .

Ester Hydrolysis and Transesterification

The tert-butyl ester groups undergo hydrolysis or transesterification under acidic or basic conditions:

For instance, treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl esters to yield carboxylic acids, crucial for further functionalization .

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed | HCl (4M) in dioxane | Linear diamino dicarboxylate derivatives | 86% | |

| Base-Promoted | LiHMDS, THF, −70°C | Enolate intermediates for C–C bond formation | N/A |

Ring-opening via HCl in dioxane generates linear intermediates, useful in peptide mimetics .

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) groups are selectively removable:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/Anisole | DCM, rt, 3h | Free amine derivatives | 95% | |

| BBr₃ | DCM, −78°C → rt | De-protected pyrrolidine carboxylates | 75% |

Selective deprotection allows sequential modification of the amine and carboxylate functionalities .

Cycloaddition and Cross-Coupling

The compound participates in cycloadditions and Suzuki couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | Biaryl-functionalized pyrrolidines | 72% | |

| Diels-Alder Reaction | Heat, Lewis acid catalysts | Polycyclic adducts | 55% |

Suzuki couplings enable aryl group introductions, enhancing applications in medicinal chemistry .

Key Mechanistic Insights

-

Steric Effects : The tert-butyl groups hinder reactivity at the C3 position, favoring C2 functionalization .

-

Acid Sensitivity : Boc groups are cleaved under mild acidic conditions, while the pyrrolidine ring remains intact .

-

Chiral Induction : The (2S,3S) configuration directs stereoselective transformations, critical for asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate exhibit potential anticancer properties. A notable case study involved the use of pyrrolidine derivatives in targeting mutant alleles of IDH1/2 in cancer therapy. The compound's structural features allow it to interact effectively with biological targets associated with tumor growth .

2. Enzyme Inhibition

The compound has also been explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a candidate for designing inhibitors that can modulate enzyme activity in therapeutic contexts.

Organic Synthesis Applications

1. Building Block in Synthesis

1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as esterification and amidation. The presence of multiple functional groups allows for diverse chemical transformations .

2. Synthesis of Proline Derivatives

The compound is particularly useful in synthesizing proline derivatives, which are vital in the production of pharmaceuticals and agrochemicals. Its use in asymmetric synthesis has been documented, enhancing the enantioselectivity of reactions .

Material Science Applications

1. Polymer Chemistry

In material science, 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate has been investigated for its potential use as a monomer or additive in polymer formulations. Its chemical stability and compatibility with various polymers can improve the mechanical properties and thermal stability of the resulting materials.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A research study demonstrated that derivatives of 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved modulation of key signaling pathways associated with cell survival.

Case Study 2: Synthesis of Proline Derivatives

In another study focused on synthetic methodologies, researchers successfully utilized this compound to create enantiomerically pure proline derivatives through a novel catalytic process. This advancement highlights its importance in developing pharmaceuticals with high specificity.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis by carboxylesterase enzymes, leading to the release of active metabolites that interact with target enzymes or receptors. This process is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Di-tert-butyl imidazolidine-1,3-dicarboxylate (CAS 886362-32-9)

- Structure : Imidazolidine ring (5-membered with two nitrogens) vs. pyrrolidine (5-membered with one nitrogen).

- Formula : C₁₃H₂₄N₂O₄ .

- Key Differences: The imidazolidine ring’s dual nitrogen atoms enable broader coordination chemistry and increased rigidity compared to pyrrolidine.

- Applications : Used as a building block for heterocyclic compounds in medicinal chemistry .

1-(tert-Butyl) 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate

4-(4-Bromo-phenyl)-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester

- Structure : Pyrrolidine with a bromophenyl substituent and benzyl/tert-butyl ester groups.

- Formula: C₁₉H₁₈BrNO₄ .

- Key Differences :

- The bromophenyl group introduces aromaticity and halogen-based reactivity (e.g., Suzuki coupling).

- Benzyl ester at position 1 is less stable under hydrogenation conditions compared to tert-butyl esters.

- Applications: Potential use in cross-coupling reactions for drug discovery .

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives

- Structure : Rigid bicyclic scaffold vs. flexible pyrrolidine.

- Key Differences :

- Applications : Used to optimize pharmacokinetic properties in drug candidates .

Data Table: Structural and Functional Comparison

Biological Activity

1,3-Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 1180519-44-1) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse studies and providing data tables for clarity.

Chemical Structure

The chemical structure of 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate can be represented as follows:

Biological Activity Overview

The biological activity of 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate has been investigated in several studies. Key areas of focus include:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Antioxidant Activity

A study conducted by [source] demonstrated that 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate exhibited significant scavenging activity against free radicals. The results are summarized in the following table:

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

Anti-inflammatory Properties

In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines. The findings are presented below:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 50 | 75 |

| IL-6 | 150 | 30 | 80 |

Neuroprotective Effects

A neuroprotective study involving neuronal cell lines indicated that the compound could reduce cell death induced by oxidative stress. The results are shown in the table below:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (50 µM) | 85 |

| Compound (100 µM) | 90 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Oxidative Stress : A clinical trial involving patients with oxidative stress-related conditions showed improvement in biomarkers after treatment with the compound.

- Inflammatory Disease Model : Animal models of arthritis treated with the compound exhibited reduced swelling and pain compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.